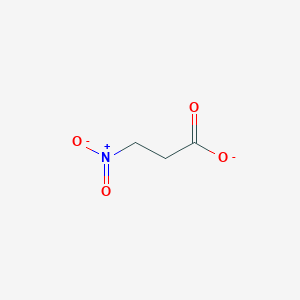

3-Nitropropanoate

説明

特性

分子式 |

C3H4NO4- |

|---|---|

分子量 |

118.07 g/mol |

IUPAC名 |

3-nitropropanoate |

InChI |

InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)/p-1 |

InChIキー |

WBLZUCOIBUDNBV-UHFFFAOYSA-M |

SMILES |

C(C[N+](=O)[O-])C(=O)[O-] |

正規SMILES |

C(C[N+](=O)[O-])C(=O)[O-] |

製品の起源 |

United States |

科学的研究の応用

Organic Synthesis

3-Nitropropanoate serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactive nitro group allows for various chemical transformations, enabling the production of complex molecules.

Key Applications:

- Used as a precursor for synthesizing anticonvulsants and other bioactive compounds.

- Acts as a building block in the development of novel pharmaceuticals.

Biocatalysis

In biocatalysis, this compound is utilized as a substrate for enzymes involved in the metabolism of nitroalkanes. This application is particularly relevant for understanding microbial degradation processes.

Enzymatic Reactions:

- It interacts with nitronate monooxygenases (NMOs), contributing to the bioconversion of nitroalkanes into less toxic forms.

- Research indicates that this compound can be metabolized by specific bacterial strains, highlighting its potential role in bioremediation efforts.

Medicinal Chemistry

The derivatives of this compound are under investigation for their therapeutic potential. Studies have shown that these compounds can inhibit key enzymes involved in disease pathways.

Case Study: Inhibition of Mycobacterium tuberculosis

- Research demonstrated that 3-nitropropanoic acid inhibits the enzyme InhA from Mycobacterium tuberculosis with an IC50 value of 71 μM, suggesting its potential as an antimicrobial agent .

Bioremediation

This compound is being studied for its effectiveness in bioremediation strategies aimed at detoxifying environments contaminated with nitroalkanes. Its ability to be utilized by certain bacteria makes it a candidate for developing bioremediation technologies.

Research Findings:

- Specific bacterial strains have been isolated that can grow on this compound as their sole carbon source, indicating its potential utility in environmental clean-up efforts .

Biochemical Interactions

- Mitochondrial Function: this compound has been shown to inhibit mitochondrial succinate dehydrogenase, leading to decreased ATP production and increased oxidative stress within cells.

Toxicological Studies

- Dosage-dependent effects have been observed:

- Low Doses: Mild inhibition of mitochondrial function.

- High Doses: Severe mitochondrial dysfunction leading to cell death and tissue damage.

| Parameter | Control Group | This compound Group |

|---|---|---|

| ATP Production (nmol/mg) | 100 ± 10 | 60 ± 5 |

| Reactive Oxygen Species Levels | 1.0 | 2.5 |

Table 2: Enzymatic Inhibition

| Enzyme | IC50 (μM) |

|---|---|

| InhA from Mycobacterium tuberculosis | 71 |

化学反応の分析

Enzymatic Reactions

3-aci-nitropropanoate oxidase (EC 1.7.3.5) is an enzyme that catalyzes the chemical reaction where 3-aci-nitropropanoate, O~2~, and H~2~O are converted to 3-oxopropanoate, nitrite, and H~2~O~2~ .

This enzyme belongs to the family of oxidoreductases, specifically those acting on nitrogenous compounds as donors with oxygen as an acceptor. This enzyme employs FMN as a cofactor and is also called propionate-3-nitronate oxidase .

Inhibition of Succinate Dehydrogenase

3-Nitropropionate is an isoelectronic analog of succinate and acts as a suicide inactivator of succinate dehydrogenase (succinate:(acceptor) oxidoreductase, EC 1.3.99.1) .

Key points regarding this inhibition :

-

The rate of O(2) consumption decreases exponentially to a zero value when rat liver mitochondria oxidize succinate in the presence of 3-nitropropionate carbanion.

-

The enzyme inhibited is not resuscitated by centrifugation and washing of the mitochondria.

-

Malonate protects against irreversible inhibition.

-

The inhibitor species is 3-nitropropionate carbanion, and no external nucleophile is required for inhibition.

-

Respiratory rates, respiratory control ratios, and ADP/O ratios obtained with NAD-linked substrates are unaffected by 3-nitropropionate carbanion.

Derivatization Reaction

3-Nitropropionic acid in sugarcane can undergo a derivatization reaction using the acetyl chloride-methanol process to produce methyl 3-nitropropanoate .

Other Reactions

-

Nitration of Aryl Amines : PIFA mediates a nitration of aryl amines in the presence of MeNO~2~ as a solvent and H~2~O as a cosolvent via NO~2~ transfer .

-

Decarboxylative Nitration: A Fe(III)/pyridine-mediated decarboxylative nitration of α,β-unsaturated acids with iron nitrate provides (E)-nitroolefins in good yields .

-

Halo-nitration of Alkenes: Radical halo-nitration of alkenes proceeds easily by radical addition of nitrogen dioxide generated by thermal decomposition of iron(III) nitrate nonahydrate and subsequent trapping of the resultant radical by a halogen atom in the presence of a halogen salt. Application of this method to the synthesis of nitroalkenes is also described .

類似化合物との比較

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The following table summarizes key properties and applications of 3-NPA and its derivatives:

Key Research Findings

Toxicity Profiles

- 3-NPA vs. 3-Nitrophenol: While 3-NPA targets mitochondrial SDH, 3-nitrophenol’s toxicity is linked to its phenolic group, causing oxidative stress and membrane damage .

- Ester Derivatives : Esterification generally reduces toxicity by limiting cellular uptake. For example, methyl and ethyl esters are safer handling alternatives in labs compared to 3-NPA .

準備方法

Michael Addition of Acrylic Acid

The synthesis begins with acrylic acid (vinylformic acid) undergoing a Michael addition reaction with hydrobromic acid (HBr). This step produces 3-bromopropionic acid (4 ), a critical intermediate. Optimized conditions involve refluxing a 1:1 to 1:2 molar ratio of acrylic acid and 47% HBr aqueous solution for 4–5 hours, followed by dehydration at 130–135°C. The reaction achieves a 90% yield of 3-bromopropionic acid, as demonstrated in Patent CN104447346A.

Esterification of 3-Bromopropionic Acid

The brominated intermediate is esterified using ethanol in the presence of sulfuric acid as a catalyst. This step generates 3-bromoethylpropionate (3 ) with a 73% yield under reflux conditions. Alternative esters (e.g., methyl esters) can be synthesized by varying the alcohol reactant, though ethyl esters are preferred for subsequent steps due to stability.

SN2 Reaction with Sodium Nitrite

3-Bromoethylpropionate undergoes an SN2 nucleophilic substitution reaction with sodium nitrite (NaNO₂) in dimethyl sulfoxide (DMSO). The nitro group replaces the bromine atom, yielding 3-nitropropionic acid ethyl ester (2 ). This step is sensitive to solvent choice, with DMSO providing higher reactivity compared to dichloromethane (DCM). The reaction achieves a 40% yield under ambient conditions.

Hydrolysis to 3-Nitropropanoate

The final step involves hydrolyzing the ethyl ester group under acidic or alkaline conditions. Sulfuric acid (H₂SO₄) in a water-alcohol mixture at 70°C produces 3-NPA with a 29% yield, while alkaline hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF)-water increases the yield to 33%. The choice of hydrolysis conditions depends on the desired purity and downstream applications.

Table 1: Summary of Chemical Synthesis Steps and Yields

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Michael Addition | HBr, 130°C, 4–5 h | 90% |

| 2 | Esterification | H₂SO₄, ethanol, reflux | 73% |

| 3 | SN2 Substitution | NaNO₂, DMSO, ambient | 40% |

| 4 | Acidic Hydrolysis | H₂SO₄, 70°C | 29% |

| 4 | Alkaline Hydrolysis | LiOH, THF-H₂O, ambient | 33% |

Biological Production Methods

Natural Biosynthesis in Plants and Fungi

Over 30 species of plants (e.g., Indigofera spp.) and fungi (e.g., Aspergillus flavus) produce 3-NPA as a defense metabolite. In plants, 3-NPA is often stored as glycosides in leaves or roots, which are hydrolyzed by bacterial enzymes in herbivore guts to release the toxic free acid. Fungal biosynthesis involves nitrification pathways where 3-NPA serves as an intermediate in nitrate formation.

Enzymatic Detoxification Pathways

Organisms that produce 3-NPA employ flavin-dependent enzymes like nitronate monooxygenases (NMOs) to oxidize its conjugate base, propionate 3-nitronate (P3N), into malonic semialdehyde. While these enzymes primarily mitigate self-toxicity, their high catalytic efficiency () suggests potential for engineered biosynthesis.

Table 2: Biological Sources of this compound

| Organism Type | Example Species | Tissue/Compartment | Form Stored |

|---|---|---|---|

| Plant | Indigofera spicata | Leaves, Roots | 3-NPA Glycosides |

| Fungus | Aspergillus flavus | Hyphae | Free 3-NPA |

Comparative Analysis of Synthesis Methods

Yield and Scalability

Chemical synthesis offers higher yields (29–90% per step) and scalability for industrial applications, whereas biological methods are limited by low natural abundance and extraction challenges. However, enzymatic pathways provide a route for sustainable production if yields can be improved through metabolic engineering.

Industrial Applications and Scalability Considerations

3-NPA’s role as a precursor in pharmaceuticals and agrochemicals drives demand for cost-effective synthesis. The chemical route is favored for bulk production, while biological methods remain niche due to technical barriers. Advances in solvent selection (e.g., DMSO for SN2 reactions) and catalyst recycling could further optimize the chemical process .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。